Superior Antiproliferative Potency Among 30 Podophyllotoxin Derivatives
In a direct head-to-head comparison of 30 novel podophyllotoxin derivatives, SSE1806 exhibited the most potent antiproliferative activity. Its GI50 values in HCT116 colorectal and CAL-51 breast cancer cell lines were 2.01 ± 0.87 μM and 3.3 ± 1.25 μM, respectively [1]. This potency far exceeds that of close structural analogs: SSE1807 (11.89 μM and 12.73 μM), SSE1808 (18.38 μM and 12.63 μM), SSE1817 (3.33 μM and 4.15 μM), and SSE1830 (9.85 μM and 11.75 μM) [1].
| Evidence Dimension | GI50 (μM) antiproliferative activity |
|---|---|
| Target Compound Data | SSE1806: HCT116 2.01 ± 0.87 μM; CAL-51 3.3 ± 1.25 μM |
| Comparator Or Baseline | SSE1807: 11.89/12.73 μM; SSE1808: 18.38/12.63 μM; SSE1817: 3.33/4.15 μM; SSE1830: 9.85/11.75 μM |
| Quantified Difference | SSE1806 is 3.5- to 9.1-fold more potent than SSE1807/SSE1808 in HCT116; 1.2- to 3.8-fold more potent than SSE1817/SSE1830 in CAL-51 |
| Conditions | 3-day SRB proliferation assay in HCT116 (colorectal) and CAL-51 (breast) cancer cell lines; n=3-5 |
Why This Matters
This quantifiable superiority within a library of structurally related analogs establishes SSE1806 as the most promising candidate for microtubule-targeted anticancer research and procurement.
- [1] Firdous F, Riaz S, Furqan M, Fozail S, Fatima K, Pohl SÖ, Doleschall NJ, Myhr KB, Boudin E, Kaiser J, et al. Design, Synthesis, and Biological Evaluation of SSE1806, a Microtubule Destabilizer That Overcomes Multidrug Resistance. ACS Med Chem Lett. 2023;14(10):1369-1377. doi:10.1021/acsmedchemlett.3c00258. View Source
